molecular formula C6H6N2O3 B12875227 6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione

6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione

Cat. No.: B12875227
M. Wt: 154.12 g/mol
InChI Key: XMAZMUFUANBEAE-UHFFFAOYSA-N
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Description

6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with oxiranes or epoxides, followed by cyclization to form the oxazine ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dihydro derivatives, and substitution reactions can result in various substituted pyrazolooxazine compounds .

Scientific Research Applications

6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione is unique due to its specific ring structure and the presence of both pyrazole and oxazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

6,7-dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione

InChI

InChI=1S/C6H6N2O3/c9-5-3-4-6(10)11-2-1-8(4)7-5/h3H,1-2H2,(H,7,9)

InChI Key

XMAZMUFUANBEAE-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=CC(=O)NN21

Origin of Product

United States

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